2,5,8-Trihydroxy-1,3,4,6,7,9,9b-heptaaza-9bH-phenalene 2,5,8-Trihydroxy-1,3,4,6,7,9,9b-heptaaza-9bH-phenalene 1,3,4,6,7,9,9b-heptaazaphenalene-2,5,8-triol is a cyameluric acid. It is a tautomer of a 1,3,4,6,7,9,9b-heptaazaphenalene-2,5,8(1H,3H,6H)-trione and a 1,3,4,6,7,9,9b-heptaazaphenalene-2,5,8(1H,4H,7H)-trione.
Brand Name: Vulcanchem
CAS No.: 1502-46-1
VCID: VC0074437
InChI: InChI=1S/C6H3N7O3/c14-4-7-1-8-5(15)10-3-12-6(16)11-2(9-4)13(1)3/h(H3,7,8,9,10,11,12,14,15,16)
SMILES: C1(=O)NC2=NC(=O)NC3=NC(=O)N=C(N23)N1
Molecular Formula: C6H3N7O3
Molecular Weight: 221.13 g/mol

2,5,8-Trihydroxy-1,3,4,6,7,9,9b-heptaaza-9bH-phenalene

CAS No.: 1502-46-1

Main Products

VCID: VC0074437

Molecular Formula: C6H3N7O3

Molecular Weight: 221.13 g/mol

2,5,8-Trihydroxy-1,3,4,6,7,9,9b-heptaaza-9bH-phenalene - 1502-46-1

CAS No. 1502-46-1
Product Name 2,5,8-Trihydroxy-1,3,4,6,7,9,9b-heptaaza-9bH-phenalene
Molecular Formula C6H3N7O3
Molecular Weight 221.13 g/mol
IUPAC Name 2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,4,8-triene-3,7,11-trione
Standard InChI InChI=1S/C6H3N7O3/c14-4-7-1-8-5(15)10-3-12-6(16)11-2(9-4)13(1)3/h(H3,7,8,9,10,11,12,14,15,16)
Standard InChIKey PBKYCCOBOHDCIT-UHFFFAOYSA-N
SMILES C1(=O)NC2=NC(=O)NC3=NC(=O)N=C(N23)N1
Canonical SMILES C1(=O)NC2=NC(=O)NC3=NC(=O)N=C(N23)N1
Description 1,3,4,6,7,9,9b-heptaazaphenalene-2,5,8-triol is a cyameluric acid. It is a tautomer of a 1,3,4,6,7,9,9b-heptaazaphenalene-2,5,8(1H,3H,6H)-trione and a 1,3,4,6,7,9,9b-heptaazaphenalene-2,5,8(1H,4H,7H)-trione.
PubChem Compound 291317
Last Modified Nov 11 2021
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